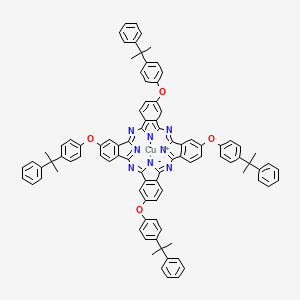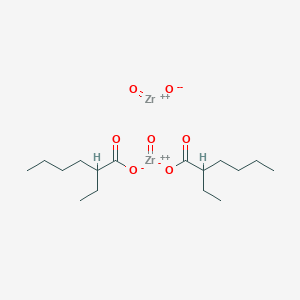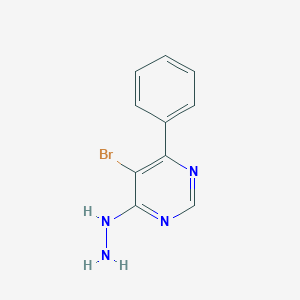
5-Bromo-4-hydrazinyl-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-hydrazinyl-6-phenylpyrimidine is a chemical compound with the molecular formula C10H9BrN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine typically involves the bromination of 4-hydrazinyl-6-phenylpyrimidine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-hydrazinyl-6-phenylpyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form azo or azoxy derivatives, or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce azo or azoxy compounds.
Applications De Recherche Scientifique
5-Bromo-4-hydrazinyl-6-phenylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-hydrazinyl-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition of their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydrazinyl-6-phenylpyrimidine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Bromo-4-phenylpyrimidine: Lacks the hydrazinyl group, which may reduce its potential for forming covalent bonds with target proteins.
5-Bromo-4-hydrazinylpyrimidine: Lacks the phenyl group, which may affect its overall stability and binding affinity.
Uniqueness
5-Bromo-4-hydrazinyl-6-phenylpyrimidine is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
3438-59-3 |
|---|---|
Formule moléculaire |
C10H9BrN4 |
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
(5-bromo-6-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H9BrN4/c11-8-9(7-4-2-1-3-5-7)13-6-14-10(8)15-12/h1-6H,12H2,(H,13,14,15) |
Clé InChI |
HHGQVLSAPPQSEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC=N2)NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


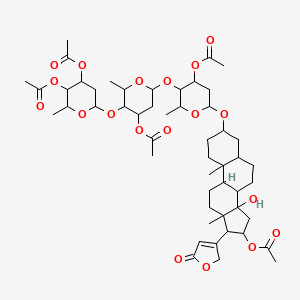
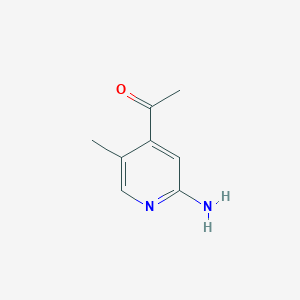

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
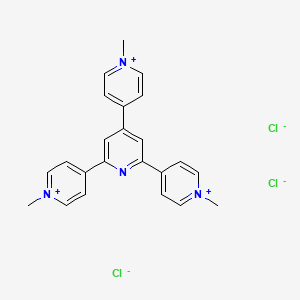
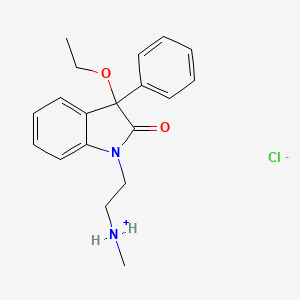
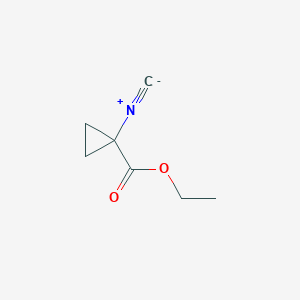
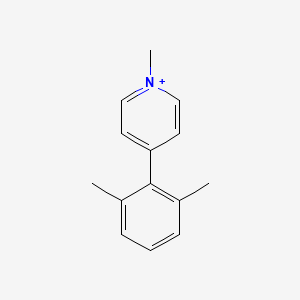
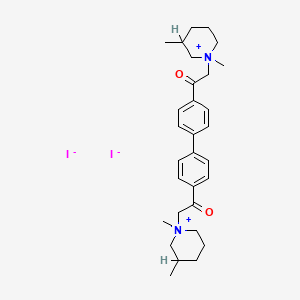
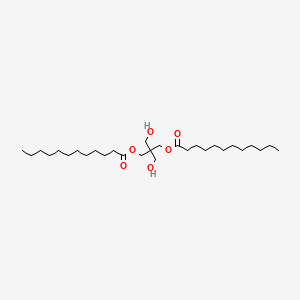
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
